Perfluorooctanoyl Chloride: A Comprehensive Technical Guide
Perfluorooctanoyl Chloride: A Comprehensive Technical Guide
CAS Number: 335-64-8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of perfluorooctanoyl chloride, a key building block in the synthesis of fluorinated compounds. This document details its chemical and physical properties, synthesis, reactivity, and safety considerations. It is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.
Chemical and Physical Properties
Perfluorooctanoyl chloride is a colorless liquid with a sharp, pungent odor. It is a highly fluorinated acyl chloride, which imparts unique properties such as high reactivity towards nucleophiles and moisture sensitivity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Perfluorooctanoyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 335-64-8 | [1] |
| Molecular Formula | C₈ClF₁₅O | [2] |
| Molecular Weight | 432.51 g/mol | [2] |
| Appearance | Colorless liquid | - |
| Boiling Point | 129-132 °C | |
| Density | 1.744 g/mL at 25 °C | - |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Synthesis of Perfluorooctanoyl Chloride
Perfluorooctanoyl chloride is typically synthesized from perfluorooctanoic acid (PFOA). The most common laboratory-scale method involves the reaction of PFOA with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis from Perfluorooctanoic Acid using Thionyl Chloride
This protocol describes a general procedure for the synthesis of perfluorooctanoyl chloride from perfluorooctanoic acid using thionyl chloride.
Materials:
-
Perfluorooctanoic acid (PFOA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add perfluorooctanoic acid.
-
Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for several hours (typically 2-4 hours) until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is crude perfluorooctanoyl chloride, which can be purified by fractional distillation under reduced pressure.
Diagram 1: Synthesis of Perfluorooctanoyl Chloride
Caption: Synthesis of perfluorooctanoyl chloride from PFOA.
Reactivity and Applications
The high reactivity of the acyl chloride group makes perfluorooctanoyl chloride a valuable intermediate in the synthesis of a wide range of fluorinated compounds.[3] It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.
Reaction with Alcohols (Esterification)
Perfluorooctanoyl chloride reacts with alcohols to form perfluorooctanoate esters. These esters have applications as surfactants, lubricants, and in the synthesis of fluorinated polymers.
This protocol outlines the synthesis of ethyl perfluorooctanoate.
Materials:
-
Perfluorooctanoyl chloride
-
Anhydrous ethanol (B145695)
-
Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)
-
A base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve anhydrous ethanol and a slight excess of the base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add perfluorooctanoyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then typically washed with dilute acid to remove the base, followed by water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the resulting crude ester can be purified by distillation.
Diagram 2: Esterification of Ethanol
Caption: Reaction of perfluorooctanoyl chloride with ethanol.
Reaction with Amines (Amidation)
Perfluorooctanoyl chloride reacts with primary and secondary amines to form perfluorooctanamides. These amides are used in the production of fluorosurfactants, polymers, and as intermediates in pharmaceutical synthesis.
This protocol describes the synthesis of N,N-diethylperfluorooctanamide.
Materials:
-
Perfluorooctanoyl chloride
-
Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (at least 2 equivalents to act as both reactant and base) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add perfluorooctanoyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then typically washed with dilute acid to remove excess diethylamine, followed by water and brine.
-
The organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude amide, which can be purified by crystallization or chromatography.
Diagram 3: Amidation of Diethylamine
Caption: Reaction of perfluorooctanoyl chloride with diethylamine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the direct interaction of perfluorooctanoyl chloride with biological signaling pathways. Perfluorinated compounds, as a class, are known to be persistent in the environment and can bioaccumulate. Some studies have investigated the effects of perfluorooctanoic acid (PFOA), the precursor to perfluorooctanoyl chloride, on various cellular processes. However, the reactivity of the acyl chloride group in perfluorooctanoyl chloride would likely lead to rapid reactions with biological nucleophiles (e.g., water, amines, thiols) in an aqueous biological environment, forming PFOA and other adducts. Therefore, any observed biological effects would likely be attributable to PFOA or the resulting acylated biomolecules.
Research on the effects of intracellular chloride concentration suggests its involvement in signaling pathways such as the NF-κB and ERK1/2 pathways, which are crucial in inflammation and cell migration.[4][5][6] However, a direct link between perfluorooctanoyl chloride and these pathways has not been established. Further research is needed to elucidate any specific biological activities of this compound beyond its role as a reactive intermediate.
Safety and Handling
Perfluorooctanoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Table 2: Safety and Handling of Perfluorooctanoyl Chloride
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |
| Storage | Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. Keep the container tightly sealed. |
| Spill and Disposal | In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. |
| First Aid | In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. |
Conclusion
Perfluorooctanoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of a wide array of fluorinated compounds, including surfactants, esters, and amides. Its utility stems from the presence of the reactive acyl chloride group combined with the unique properties imparted by the perfluorinated carbon chain. While its synthesis and general reactivity are well-understood, further research is required to explore its specific interactions within biological systems. Proper handling and safety precautions are paramount when working with this corrosive and moisture-sensitive compound. This guide provides a foundational understanding for researchers and professionals engaged in the use and study of perfluorooctanoyl chloride.
References
- 1. chembk.com [chembk.com]
- 2. Perfluorooctanoyl chloride [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. Decrease of intracellular chloride concentration promotes endothelial cell inflammation by activating nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased intracellular chloride enhances cell migration and invasion via activation of the ERK1/2 signaling pathway in DU145 human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
